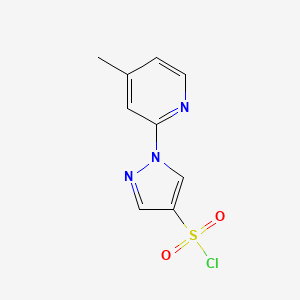

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1247076-12-5

Cat. No.: VC2854110

Molecular Formula: C9H8ClN3O2S

Molecular Weight: 257.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247076-12-5 |

|---|---|

| Molecular Formula | C9H8ClN3O2S |

| Molecular Weight | 257.7 g/mol |

| IUPAC Name | 1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3 |

| Standard InChI Key | LJQDVCAGCMBBCW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl |

| Canonical SMILES | CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl |

Introduction

Physical and Chemical Properties

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride possesses distinct physicochemical properties that define its behavior in chemical reactions and biological systems. The compound is characterized by a heteroaromatic structure with multiple nitrogen atoms that contribute to its reactivity and potential hydrogen bonding capabilities.

Basic Physical Properties

The compound's fundamental physical and chemical properties have been documented through both experimental measurements and computational predictions, as summarized in the following table:

| Property | Value | Method |

|---|---|---|

| CAS Number | 1247076-12-5 | - |

| Molecular Formula | C9H8ClN3O2S | - |

| Molar Mass | 257.7 g/mol | - |

| Density | 1.52±0.1 g/cm³ | Predicted |

| Boiling Point | 430.3±35.0 °C | Predicted |

| pKa | -0.44±0.27 | Predicted |

| Physical State | Solid | - |

The high boiling point of 430.3±35.0 °C indicates strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions between molecules. The relatively low predicted pKa value of -0.44±0.27 suggests that the compound is a weak acid, which aligns with the electronic effects of the sulfonyl chloride group .

Chemical Reactivity

The sulfonyl chloride functional group (-SO₂Cl) is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols. This reactivity forms the basis for its utility in synthetic organic chemistry, especially in the preparation of sulfonamides, sulfonate esters, and sulfonate amides. The electrophilic sulfur atom readily undergoes nucleophilic substitution reactions, with the chloride serving as an excellent leaving group.

When exposed to moisture, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid. This sensitivity to hydrolysis necessitates storage in dry conditions, preferably under an inert atmosphere to maintain its integrity and reactivity .

Structural Characteristics

Molecular Structure

The molecular structure of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride consists of three key components: a pyrazole ring, a methylpyridine ring, and a sulfonyl chloride group. These structural elements contribute to the compound's chemical behavior and potential applications.

The pyrazole ring is connected to the 2-position of the 4-methylpyridine ring through a nitrogen atom, forming a 1-(4-methylpyridin-2-yl)-1H-pyrazole substructure. The sulfonyl chloride group is attached to the 4-position of the pyrazole ring. This arrangement creates a molecule with multiple heteroatoms that can participate in various interactions, including hydrogen bonding and coordination with metal ions .

Electronic Properties

The electronic distribution within 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is influenced by the electron-withdrawing nature of the sulfonyl chloride group and the electron-donating effects of the methyl substituent on the pyridine ring. The nitrogen atoms in both the pyrazole and pyridine rings contribute to the compound's basicity and ability to form hydrogen bonds or coordinate with metals.

The sulfonyl chloride group is strongly electron-withdrawing, which affects the electron density throughout the molecule, particularly in the pyrazole ring. This electronic polarization contributes to the reactivity of the compound, especially toward nucleophilic substitution reactions .

Synthesis Methods

Specific Synthesis Example

Based on analogous pyrazole derivatives, a potential synthetic route might involve:

-

Coupling of the appropriate pyrazole with 4-methyl-2-halopyridine to form the 1-(4-methylpyridin-2-yl)-1H-pyrazole intermediate

-

Sulfonylation of this intermediate using chlorosulfonic acid in chloroform at controlled temperature

-

Treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride

-

Purification through appropriate techniques such as recrystallization or column chromatography

The sulfonylation process is typically conducted under anhydrous conditions, as described for similar compounds:

"Sulfonylation was done by taking the respective pyrazole compound in chloroform. This mixture was added to a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C very slowly. The reaction mass temperature was raised to 60 °C and stirring was continued for 10 h. To this reaction mass was added thionyl chloride at 60 °C over 20 min. This reaction was further stirred for 2 h at 60 °C."

Related Compounds and Derivatives

Sulfonamide Derivatives

The primary utility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride lies in its conversion to corresponding sulfonamides, which have demonstrated various biological activities. One significant derivative is 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5), which has a molecular weight of 238.27 g/mol and the molecular formula C9H10N4O2S .

The general reaction for converting the sulfonyl chloride to sulfonamides involves nucleophilic substitution with appropriate amines:

"2-Phenylethylamine was taken in dichloromethane and added diisopropylethylamine at 25–30 °C. Pyrazole-4-sulfonyl chloride in dichloromethane was added at 25–30 °C to the above reaction mixture. This reaction mass was stirred for 16 h at 25–30 °C."

Other Pyrazole-Sulfonyl Derivatives

Research has explored various pyrazole-sulfonyl derivatives with modified substituents on both the pyrazole and pyridine rings. These structural modifications can significantly influence the biological activity and physicochemical properties of the resulting compounds.

For instance, studies have investigated 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which share structural similarities with the target compound. These derivatives have been synthesized through analogous methods, starting with the corresponding pyrazole precursors and proceeding through sulfonylation reactions .

Current Research Trends

Development of Novel Derivatives

Current research involving pyrazole-sulfonyl chloride compounds like 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride focuses on developing novel derivatives with enhanced biological activities or improved physicochemical properties. Research has explored various structural modifications, including changes to the substituents on the pyrazole and pyridine rings, as well as different amine coupling partners for sulfonamide formation.

For example, studies have investigated the antiproliferative activity of various pyrazole-4-sulfonamide derivatives, finding that certain structural features correlate with improved biological activity. This structure-activity relationship research guides the development of next-generation compounds with optimized properties .

Future Directions

Synthesis Optimization

Future research on 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride may focus on optimizing synthetic routes to improve yield, purity, and scalability. Current synthetic methods for similar compounds involve multiple steps and harsh reagents like chlorosulfonic acid and thionyl chloride. Developing greener, more efficient synthetic approaches could enhance the accessibility of this compound for various applications.

Potential areas for improvement include exploring alternative sulfonylation methods, investigating catalytic approaches, and implementing flow chemistry techniques for continuous manufacturing of this key intermediate .

Expansion of Derivative Libraries

The reactive nature of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride provides opportunities for generating diverse libraries of derivatives through reactions with various nucleophiles. Future research may focus on expanding these libraries to identify compounds with novel biological activities or improved physicochemical properties.

High-throughput synthesis and screening approaches could facilitate the rapid identification of promising derivatives for further development. Additionally, computational methods could guide the design of targeted derivatives with specific properties or activities .

Structure-Activity Relationship Studies

Detailed structure-activity relationship (SAR) studies involving 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride derivatives could provide valuable insights into the molecular features that contribute to their biological activities. Such studies would involve systematic structural modifications and subsequent biological evaluation to correlate structural features with specific activities.

This approach would guide the rational design of optimized compounds with enhanced efficacy, selectivity, or improved pharmacokinetic properties, potentially leading to the development of novel therapeutic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume